Regioisomeric Acetamido Substitution: Meta- vs. Para-Position Differentiation
CAS 1021090-29-8 incorporates a 3-acetamidophenyl (meta-substituted) moiety, distinguishing it from the more common 4-acetamidophenyl (para-substituted) regioisomers found in commercially available screening compounds [1]. The para-substituted analog N-(4-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide demonstrated weak inhibition (IC50 = 31,100 nM) against eukaryotic translation initiation factor 4H [1]. Although direct comparative bioactivity data for the meta-substituted CAS 1021090-29-8 are not available in the public domain, the altered vector and electronic character of the 3-acetamido group relative to the 4-acetamido group predict a distinct hydrogen-bond donor/acceptor geometry that would interact differently with kinase ATP-binding pockets, as established in regioisomeric SAR studies of benzamide kinase inhibitors [2].
| Evidence Dimension | Regioisomeric substitution pattern (acetamido group position) |
|---|---|
| Target Compound Data | 3-acetamidophenyl (meta-substituted); C21H19N5O3S; MW 421.48 |
| Comparator Or Baseline | N-(4-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide (para-substituted); eIF4H IC50 = 31,100 nM [1] |
| Quantified Difference | Positional isomerism (meta vs. para); no direct IC50 comparison available for the target compound; comparator IC50 = 31,100 nM (eIF4H) serves as baseline for the para regioisomer class only |
| Conditions | None (class-level structural inference) |
Why This Matters
The meta-acetamido substitution in CAS 1021090-29-8 provides a structurally distinct regioisomer that cannot be replicated by commercially available para-substituted analogs, making it a unique tool compound for exploring binding-site topology in kinase drug discovery.
- [1] BindingDB. BDBM73184: N-(4-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide. IC50 = 3.11E+4 nM (eIF4H, Human). View Source
- [2] Zhu, B.-Y. et al. (2006). Thioether-substituted benzamides as inhibitors of Factor Xa. US Patent 7,022,695; WO2005034867A2. Class-level evidence for benzamide regioisomeric SAR. View Source
